Bienvenue dans la boutique en ligne BenchChem!

CDK9/HDAC1/HDAC3-IN-1

CDK9 HDAC Dual Inhibitor

CDK9/HDAC1/HDAC3-IN-1 (13ea) is a dual CDK9/class I HDAC inhibitor validated in TNBC xenografts (76.83% tumor shrinkage). It outperforms the combination of AZD-5438 + Mocetinostat in vitro, offering a unique polypharmacology that is not replicable by single agents. This tool compound enables robust preclinical dissection of simultaneous CDK9/HDAC1/HDAC3 blockade across solid tumor models.

Molecular Formula C20H23N3O2
Molecular Weight 337.4 g/mol
Cat. No. B2880936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK9/HDAC1/HDAC3-IN-1
Molecular FormulaC20H23N3O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCCCNNC(=O)C1=CC=C(C=C1)CNC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C20H23N3O2/c1-2-14-22-23-20(25)18-11-8-17(9-12-18)15-21-19(24)13-10-16-6-4-3-5-7-16/h3-13,22H,2,14-15H2,1H3,(H,21,24)(H,23,25)/b13-10+
InChIKeyMHZUZIALEUTHIU-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CDK9/HDAC1/HDAC3-IN-1 (Compound 13ea): A Dual-Functional Inhibitor Targeting CDK9 and Class I HDACs for Cancer Research


CDK9/HDAC1/HDAC3-IN-1 (also identified as compound 13ea) is a novel, dual-functional small molecule inhibitor designed to target cyclin-dependent kinase 9 (CDK9) and class I histone deacetylases (HDAC1 and HDAC3) [1]. This compound is part of a class of N-(2-amino-phenyl)-5-(4-aryl-pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives, which were synthesized using a pharmacophore hybridization strategy [1]. Its primary mechanism of action involves the simultaneous inhibition of CDK9's phosphorylation function and the deacetylation function of class I HDACs, leading to the induction of apoptosis and G2/M cell cycle arrest in cancer cells [1].

CDK9/HDAC1/HDAC3-IN-1: Why Single-Target and Pan-Inhibitor Alternatives Cannot Replicate Its Dual-Mechanism Activity


The unique dual inhibition profile of CDK9/HDAC1/HDAC3-IN-1 (13ea) cannot be achieved by a simple combination of single-target inhibitors or by using other multi-target agents due to its distinct selectivity fingerprint and downstream biological effects. While the combination of a selective CDK9 inhibitor and a class I HDAC inhibitor can produce synergistic effects, the single-agent CDK9/HDAC1/HDAC3-IN-1 has demonstrated superior in vitro anticancer activity compared to the combination of the reference compounds AZD-5438 (a CDK inhibitor) and Mocetinostat (a class I HDAC inhibitor) [1]. Other dual CDK/HDAC inhibitors, such as compound 8e, show a different isoform selectivity (favoring HDAC1 over HDAC3) and lower potency, which translates to a different therapeutic profile [2]. Therefore, substituting CDK9/HDAC1/HDAC3-IN-1 with an alternative would result in a loss of its specific polypharmacology and a significant reduction in the observed anti-proliferative and tumor-suppressive efficacy.

Quantitative Differentiation of CDK9/HDAC1/HDAC3-IN-1: Head-to-Head Comparisons and Benchmarking Data


CDK9/HDAC1/HDAC3-IN-1 vs. CDK/HDAC-IN-3: A Comparison of Isoform Selectivity Profiles

CDK9/HDAC1/HDAC3-IN-1 (13ea) exhibits a distinct isoform selectivity profile compared to CDK/HDAC-IN-3 (compound 33a). While both compounds inhibit CDK9 and class I HDACs, 13ea is more selective for HDAC1 and HDAC3 over HDAC2, with its potency against HDAC2 being significantly lower [1]. In contrast, CDK/HDAC-IN-3 demonstrates potent and relatively equipotent inhibition of HDAC1, HDAC2, and HDAC3 [2]. This difference in HDAC isoform selectivity can lead to different biological outcomes and therapeutic windows.

CDK9 HDAC Dual Inhibitor Isoform Selectivity

Superior Antiproliferative Activity in TNBC Cells: CDK9/HDAC1/HDAC3-IN-1 vs. CDK9 Inhibitor AZD-5438 and HDAC Inhibitor Mocetinostat

CDK9/HDAC1/HDAC3-IN-1 (13ea) demonstrates superior in vitro anticancer activity compared to the single-target reference compounds AZD-5438 (a CDK inhibitor) and Mocetinostat (a class I HDAC inhibitor) in MDA-MB-231 triple-negative breast cancer (TNBC) cells [1]. The study highlights that the dual inhibitor 13ea shows a more pronounced effect than either single-target agent, underscoring the advantage of its combined mechanism of action [1].

TNBC Antiproliferative Cancer Cell Lines

Comparative In Vivo Efficacy in a TNBC Xenograft Model: CDK9/HDAC1/HDAC3-IN-1 Demonstrates Significant Tumor Growth Inhibition

In a murine MDA-MB-231 xenograft model of triple-negative breast cancer, CDK9/HDAC1/HDAC3-IN-1 (13ea) administered at 30 mg/kg intraperitoneally daily for 10 days achieved a tumor shrinkage rate of 76.83% [1]. This level of in vivo efficacy is a key differentiator and provides a benchmark for evaluating its therapeutic potential relative to other preclinical candidates.

In Vivo Efficacy Xenograft Model Tumor Growth Inhibition

Broad-Spectrum Anticancer Activity: Cell Line Profiling of CDK9/HDAC1/HDAC3-IN-1

CDK9/HDAC1/HDAC3-IN-1 (13ea) exhibits potent and broad-spectrum antiproliferative activity across a panel of cancer cell lines, including cervical (HeLa), breast (MDA-MB-231), and liver (HepG2) cancer [1]. This is a differentiating factor from more selective CDK9 or HDAC inhibitors, which may have a narrower spectrum of activity.

Cancer Cell Lines Antiproliferative Broad-Spectrum

Optimal Research Applications for CDK9/HDAC1/HDAC3-IN-1 Based on Differentiated Evidence


Investigating Synergistic CDK9 and HDAC Inhibition in Solid Tumor Models

CDK9/HDAC1/HDAC3-IN-1 is ideally suited for preclinical studies aiming to dissect the therapeutic benefits of simultaneous CDK9 and class I HDAC blockade in solid tumors. Its demonstrated superior activity over single-target agents in TNBC cells and its significant in vivo tumor shrinkage rate (76.83%) in an MDA-MB-231 xenograft model provide a strong foundation for further exploration in breast cancer and other solid tumor types [1].

Comparative Polypharmacology Studies Against Pan-CDK/HDAC Inhibitors

Researchers focused on understanding the nuances of multi-target kinase and epigenetic inhibitors will find CDK9/HDAC1/HDAC3-IN-1 a critical tool. Its distinct isoform selectivity profile, which differentiates it from other dual CDK/HDAC inhibitors like CDK/HDAC-IN-3, makes it invaluable for comparative studies aimed at linking specific target inhibition patterns to unique biological and phenotypic outcomes [1][2].

Evaluating Dual CDK9/HDAC Inhibition as a Strategy to Overcome Drug Resistance

The compound is a relevant probe for investigating the potential of dual CDK9/HDAC inhibition to overcome resistance to single-agent therapies. Its demonstrated superiority over the CDK inhibitor AZD-5438 and the HDAC inhibitor Mocetinostat in cellular assays [1] provides a compelling rationale for studies that examine its efficacy in cell lines or models with acquired resistance to these individual drug classes.

Broad-Spectrum Anticancer Activity Screening

Given its validated antiproliferative activity against a panel of cancer cell lines including HeLa (cervical), MDA-MB-231 (breast), and HepG2 (liver) [1], CDK9/HDAC1/HDAC3-IN-1 serves as an excellent starting point for broader cancer panel screening. This allows researchers to efficiently identify additional tumor types that may be particularly sensitive to its unique dual mechanism of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for CDK9/HDAC1/HDAC3-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.